Ethyl 3-amino-2-methoxybenzoate
Description
Ethyl 3-amino-2-methoxybenzoate is an aromatic ester derivative characterized by a methoxy group at the 2-position and an amino group at the 3-position of the benzoate ring. This compound is likely synthesized via esterification of 3-amino-2-methoxybenzoic acid, a pathway analogous to the nitration and reduction steps described for 3-methoxy-2-nitrobenzoic acid . Its applications may span pharmaceuticals, agrochemicals, or organic synthesis intermediates, depending on functional group reactivity.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-amino-2-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3,11H2,1-2H3 |
InChI Key |
SCCGCZZVNKKBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-2-methoxybenzoate typically involves the esterification of 3-amino-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-amino-2-methoxybenzoic acid+ethanolacid catalystethyl 3-amino-2-methoxybenzoate+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3-amino-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomer: Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 g/mol .
- Structural Differences: Lacks the 3-amino group present in Ethyl 3-amino-2-methoxybenzoate.
- Physical Properties: Solubility: Freely soluble in ethanol . Identification: Confirmed via IR, MS, and NMR spectra .
Ester Variation: Mthis compound (CAS 5129-25-9)
Molecular Formula: C₉H₁₁NO₃; Molecular Weight: ~181.19 g/mol .
- Structural Differences : Methyl ester vs. ethyl ester group.
- Impact of Ester Chain Length :
- Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, enhancing stability in biological systems.
- Solubility: Methyl esters may have slightly higher water solubility due to shorter alkyl chains.
Functional Group Variation: Ethoxylated Ethyl-4-Aminobenzoate
Molecular Formula: C₅₉H₁₁₁NO₂₇; Molecular Weight: 1266.6 g/mol .
- Structural Differences: Ethoxylated chain (25 ethylene oxide units) at the 4-position vs. methoxy and amino groups at the 2- and 3-positions.
- Physical Properties: Solubility: Water-soluble due to ethoxylation; poorly soluble in ethanol .
Agrochemical Derivatives: Sulfonylurea Benzoates (e.g., Metsulfuron Methyl Ester)
Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
- Structural Differences: Incorporates a sulfonylurea-triazine moiety instead of amino and methoxy groups.
- Applications : Acts as a herbicide by inhibiting acetolactate synthase (ALS), highlighting how functional groups dictate target specificity.
Data Table: Key Properties of this compound and Analogues
Research Findings and Implications
- Synthetic Pathways: The nitro-to-amino reduction method used for 3-methoxy-2-nitrobenzoic acid suggests a feasible route for synthesizing this compound.
- Bioactivity: The amino group may enhance interactions with biological targets (e.g., enzymes or receptors), distinguishing it from non-amino analogues like Ethyl 2-methoxybenzoate.
- Solubility Trends : Ethoxylation drastically increases water solubility , whereas shorter alkyl esters (methyl/ethyl) favor organic solvents .
Biological Activity
Ethyl 3-amino-2-methoxybenzoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxy group attached to a benzoate framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the amino group allows for various interactions with biological molecules, particularly through hydrogen bonding, which can significantly affect the compound's pharmacological profile. Additionally, the methoxy group influences the compound's lipophilicity and membrane permeability, enhancing its ability to interact with cellular components .
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to alterations in enzyme activity and receptor binding, which are critical for therapeutic effects .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
- Analgesic Effects : The compound has shown promise in reducing pain responses in various experimental models.
- Antimicrobial Properties : this compound has been evaluated for its ability to inhibit microbial growth, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Effects : In a study involving mouse models of inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The compound was found to modulate cytokine release, indicating its potential as an anti-inflammatory agent .
- Analgesic Properties : Another study assessed the analgesic effects of this compound using the formalin test in rats. Results showed that this compound significantly reduced pain scores during both the acute and chronic phases of pain response .
- Antimicrobial Activity : A series of tests against various bacterial strains revealed that this compound exhibited dose-dependent antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains an ethyl ester, amino, and methoxy groups | Versatile reactivity due to multiple functional groups |
| Ethyl 3-amino-2-hydroxybenzoate | Lacks the methoxy group | Different solubility properties |
| Ethyl 4-amino-2-methoxybenzoate | Amino group at para position | Used as an intermediate in Metoclopramide synthesis |
| Ethyl 3-amino-6-methylbenzoate | Contains a methyl group | Affects chemical reactivity and biological interactions |
| Ethyl 2-methoxy-6-methylbenzoate | Lacks the amino group | Different applications in organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
